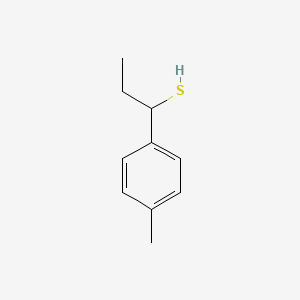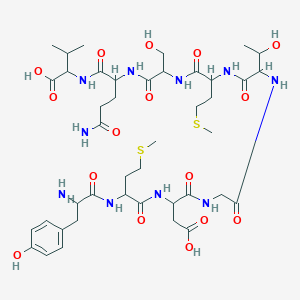
N-(2H-Pyrazol-3-YL)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-Pyrazol-3-YL)formamide is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms at adjacent positions. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, agrochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-Pyrazol-3-YL)formamide typically involves the cyclization of hydrazine derivatives with carbonyl compounds. One common method is the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring. The formamide group can be introduced through subsequent formylation reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or copper may be used to facilitate the cyclization and formylation steps .
Chemical Reactions Analysis
Types of Reactions
N-(2H-Pyrazol-3-YL)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include pyrazole-3-carboxylic acids, amines, and various substituted pyrazole derivatives .
Scientific Research Applications
N-(2H-Pyrazol-3-YL)formamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N-(2H-Pyrazol-3-YL)formamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic structure with similar reactivity but lacks the formamide group.
Imidazole: Another five-membered ring with two nitrogen atoms, but with different electronic properties.
1,2,3-Triazole: A five-membered ring with three nitrogen atoms, offering different biological activities.
Uniqueness
N-(2H-Pyrazol-3-YL)formamide is unique due to its specific combination of the pyrazole ring and formamide group, which imparts distinct chemical reactivity and biological activity. This combination allows for targeted interactions in medicinal chemistry and versatile applications in various scientific fields .
Properties
CAS No. |
3816-85-1 |
|---|---|
Molecular Formula |
C4H5N3O |
Molecular Weight |
111.10 g/mol |
IUPAC Name |
N-(1H-pyrazol-5-yl)formamide |
InChI |
InChI=1S/C4H5N3O/c8-3-5-4-1-2-6-7-4/h1-3H,(H2,5,6,7,8) |
InChI Key |
REWYPKAXVAFTLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)
![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)
![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)
![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)




![4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B12117152.png)
